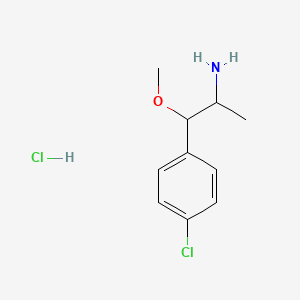

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride

Übersicht

Beschreibung

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride (CPMPA-HCl) is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals. CPMPA-HCl is a potent inhibitor of monoamine oxidase (MAO) and has been used in laboratory experiments to study the effects of MAO inhibition. It is also used as a tool compound in the study of the pharmacology of MAO inhibitors.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

In organic synthesis, compounds structurally related to "1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride" are often key intermediates in the synthesis of complex molecules. For example, the asymmetric synthesis of clopidogrel, a potent antiplatelet drug, involves chiral amines similar to the query compound. This demonstrates the role of chlorophenyl methoxypropan-amine derivatives in the synthesis of biologically active molecules, offering pathways to develop new drugs with improved efficacy and safety profiles (Sashikanth et al., 2013).

Material Science

In material science, derivatives of amines, including those with chlorophenyl groups, are investigated for their potential in creating novel materials. For instance, amine-functionalized resins have been explored for the removal of environmental pollutants, showcasing the application of such compounds in water purification technologies (Zhou et al., 2018). This highlights the environmental applications of chlorophenylamine derivatives, contributing to the development of sustainable and efficient methods for pollutant removal.

Pharmacology and Drug Development

In pharmacology, the structural motifs found in "1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride" are present in various pharmacologically active compounds. Research into similar structures has led to the development of new therapeutic agents, including novel antibacterial and antineoplastic agents (Sheikh et al., 2009), (Pettit et al., 2003). This demonstrates the importance of such compounds in the discovery and development of new drugs with potential applications in treating various diseases.

Environmental Science

In environmental science, the chemistry of chlorophenylamine derivatives is explored for its potential in addressing environmental challenges. The synthesis and application of tertiary amine-functionalized adsorption resins highlight the role of these compounds in environmental remediation, particularly in the removal of organic pollutants from water sources (Boughoues et al., 2020). This underscores the broader significance of chlorophenylamine derivatives in contributing to environmental protection and sustainability.

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride is the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .

Mode of Action

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons .

Result of Action

The molecular and cellular effects of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride’s action result in significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The action, efficacy, and stability of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that this compound is designed to mitigate . .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYVRFZPAAGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)

![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)